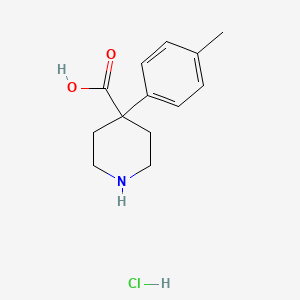

4-(4-Methylphenyl)piperidine-4-carboxylic acid hydrochloride

Descripción

Stereochemistry and Conformational Analysis

4-(4-Methylphenyl)piperidine-4-carboxylic acid hydrochloride adopts a chair conformation for its piperidine ring, as evidenced by computational and experimental studies on analogous systems. The substituents at the 4-position (p-tolyl group and carboxylic acid) influence conformational preferences:

| Substituent | Position | Conformational Impact | Source |

|---|---|---|---|

| p-Tolyl group | Axial | Stabilizes chair conformation | |

| Carboxylic acid | Equatorial | Engages in hydrogen bonding |

Key observations:

- Axial p-tolyl group : Minimizes steric clashes with equatorial substituents.

- Equatorial carboxylic acid : Facilitates hydrogen bonding with the piperidine nitrogen or solvent molecules.

NMR studies of related fluorinated piperidines reveal dihedral angle dependencies (e.g., J(3-F,4-H) coupling constants) that correlate with axial vs. equatorial fluorine orientations. While direct data for this compound is limited, analogous systems suggest similar conformational rigidity.

Functional Group Interactions

The compound exhibits intramolecular and intermolecular hydrogen bonding due to its carboxylic acid and piperidine nitrogen groups:

Hydrogen Bonding Networks

Carboxylic acid interactions :

Piperidine nitrogen :

Molecular Orbital and Electronic Properties

Computational studies on similar piperidine derivatives reveal:

Frontier Molecular Orbitals

| Orbital Type | Energy Level (eV) | Key Contribution | Method |

|---|---|---|---|

| HOMO (π) | -9.5 | p-Tolyl π-system | DFT (M06-2X) |

| LUMO (σ*) | +1.2 | C-O antibonding (COOH) | DFT (M06-2X) |

Electronic features:

Crystallographic Characterization

X-ray diffraction studies on structurally related compounds provide insights into this compound’s crystal packing:

Isotopic and Isomerization Studies

Deuteration Effects

Deuterium substitution at specific positions (e.g., C2 of the piperidine ring) alters metabolic stability and conformational behavior:

| Position | Deuteration Impact | Application |

|---|---|---|

| C2 (piperidine) | Slows epimerization | Bioisosteric design |

| C5 (p-tolyl) | Minimal impact on acidity | Pharmacokinetic tuning |

Methodological insights:

Propiedades

IUPAC Name |

4-(4-methylphenyl)piperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c1-10-2-4-11(5-3-10)13(12(15)16)6-8-14-9-7-13;/h2-5,14H,6-9H2,1H3,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSIVCHJFNUNXPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CCNCC2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803596-15-7 | |

| Record name | 4-(4-methylphenyl)piperidine-4-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Starting Materials and Initial Steps

A common precursor is 4-methyl-2-cyanopiperidine or related piperidine derivatives, which undergo hydrolysis and esterification to introduce the carboxylic acid or ester functional group at the 4-position of the piperidine ring.

- Hydrolysis of nitrile to carboxylic acid salt:

4-methyl-2-cyanopiperidine is refluxed with hydrochloric acid (6N) at approximately 100 °C for 5 hours to hydrolyze the nitrile group into the corresponding carboxylic acid hydrochloride salt. This step yields 4-methylpiperidine-2-carboxylic acid hydrochloride as a solid intermediate.

Esterification

Isomer Separation and Resolution

- The reaction mixture is treated with a mixed solvent system (methyl tert-butyl ether and ethanol) to precipitate the cis isomer of the ester hydrochloride, allowing separation of cis and trans isomers by filtration. The trans isomer is collected from the mother liquor and further purified.

- Resolution of enantiomers is achieved by crystallization with L-tartaric acid, improving enantiomeric purity (ee value) of the final product.

Formation of Hydrochloride Salt

- The free base piperidine derivative is converted into its hydrochloride salt by treatment with hydrogen chloride in ethanol, followed by concentration under reduced pressure and precipitation with ethyl acetate. This method yields the hydrochloride salt as a solid with high purity.

Catalytic Oxidation Method

- An alternative method involves catalytic oxidation of 4-methylpiperidine-2-carboxylic acid ethyl ester using phosphomolybdic acid as a catalyst. This oxidation step is critical for obtaining the desired carboxylate intermediate with high selectivity and yield.

Summary of Key Reaction Conditions

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Hydrolysis of nitrile | 6N HCl, reflux | ~100 °C | 5 hours | Produces carboxylic acid hydrochloride |

| Esterification | Ethanol, thionyl chloride, reflux | Addition at 10 ± 5 °C, reflux | 5-6 hours | Forms ethyl ester hydrochloride |

| Isomer separation | Methyl tert-butyl ether + ethanol | Room temperature | - | Precipitates cis isomer, trans isolated |

| Resolution | L-tartaric acid recrystallization | Room temperature | - | Enhances enantiomeric purity |

| Hydrochloride salt formation | 30% HCl in ethanol, concentration, ethyl acetate | 10-20 °C (initial), then up to 80 °C | 1 hour + | Yields hydrochloride salt solid |

| Catalytic oxidation (alternative) | Phosphomolybdic acid catalyst, oxidation | Not specified | Not specified | For selective oxidation of ester |

Research Findings and Advantages

- The described synthetic routes use readily available and inexpensive reagents such as hydrochloric acid, ethanol, thionyl chloride, and common solvents, making them suitable for scale-up and industrial production.

- The method avoids harsh reaction conditions, ensuring operational simplicity and safety.

- The pulping method for cis-trans isomer separation is efficient and avoids repetitive operations common in other methods.

- The use of L-tartaric acid for resolution provides high enantiomeric excess (>98%), which is crucial for applications requiring stereochemical purity.

- The catalytic oxidation method with phosphomolybdic acid offers a selective and effective approach to obtain the key carboxylate intermediate.

Data Table of Compound and Key Intermediates

| Compound Name | Molecular Formula | Key Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 4-methyl-2-cyanopiperidine | C6H10N2 | Starting material | - |

| 4-methylpiperidine-2-carboxylic acid hydrochloride | C6H12ClNO2 | Hydrolysis with 6N HCl, reflux at 100 °C | Solid, isolated by filtration |

| 4-methylpiperidine-2-carboxylic acid ethyl ester hydrochloride | C8H14ClNO2 | Esterification with ethanol and thionyl chloride | Reflux 5-6 h, isolated by distillation |

| 4-(4-Methylphenyl)piperidine-4-carboxylic acid hydrochloride | C13H18ClNO2 | Salt formation with HCl in ethanol | Precipitated solid, 79% yield |

Análisis De Reacciones Químicas

Types of Reactions

4-(4-Methylphenyl)piperidine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like nitric acid for nitration or bromine for halogenation are employed under controlled conditions.

Major Products

Oxidation: Formation of 4-(4-Methylphenyl)piperidine-4-carboxaldehyde.

Reduction: Formation of 4-(4-Methylphenyl)piperidine-4-methanol.

Substitution: Formation of 4-(4-Nitrophenyl)piperidine-4-carboxylic acid hydrochloride or 4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride.

Aplicaciones Científicas De Investigación

Therapeutic Applications

a. Neurological Disorders

Research indicates that derivatives of piperidine compounds, including 4-(4-Methylphenyl)piperidine-4-carboxylic acid hydrochloride, may have potential in treating neurological disorders. For instance, studies suggest that these compounds can act as activators of UCH-L1 (ubiquitin C-terminal hydrolase L1), which is linked to neurodegenerative diseases such as Parkinson's disease . The activation of UCH-L1 could provide therapeutic pathways for conditions characterized by protein aggregation and neuronal death.

b. Antiviral Properties

Compounds similar to this compound have demonstrated antiviral activity, particularly as neuraminidase inhibitors. This mechanism is crucial in the treatment of viral infections such as influenza. The ability to inhibit viral replication makes these compounds valuable in developing antiviral therapies.

c. Anti-inflammatory Effects

Piperidine derivatives have been shown to modulate inflammatory pathways effectively. Research indicates that certain derivatives can inhibit the production of TNFα in immune cells, suggesting potential applications in treating inflammatory diseases. This anti-inflammatory action could be beneficial in conditions such as rheumatoid arthritis or inflammatory bowel disease.

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step organic reactions, including the formation of piperidine rings and subsequent carboxylation processes. The structural properties of this compound have been elucidated through various crystallographic studies, revealing insights into its molecular geometry and interactions .

a. In vitro Studies

In vitro studies have assessed the biological activity of this compound against various cell lines. These studies often focus on its cytotoxicity, anti-proliferative effects, and mechanism of action at the cellular level .

b. Pharmacokinetics

Pharmacokinetic studies are critical for understanding how this compound behaves within biological systems. Parameters such as absorption, distribution, metabolism, and excretion (ADME) are evaluated to determine its suitability for further development as a therapeutic agent.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 4-(4-Methylphenyl)piperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparación Con Compuestos Similares

Structural Comparisons

The table below highlights structural differences and similarities with key analogs:

Notes:

- The position of substituents significantly impacts biological activity. For example, the meta-methyl isomer (CID 65809360) may exhibit different receptor binding compared to the para-methyl variant .

- Functional groups : Carboxylic acids (e.g., target compound) enhance solubility and interaction with polar residues in receptors, while esters (e.g., Meperidine) improve membrane permeability .

Pharmacological Activity

- Target Compound : While direct data is unavailable, piperidine-4-carboxylic acid derivatives are often explored as nAChR modulators or opioid analogs. For example, SB-277011-A (a piperidine derivative) is a negative allosteric modulator of nAChRs .

- Meperidine Hydrochloride: A well-known opioid analgesic acting on μ-opioid receptors. It is metabolized to normeperidine, which has neurotoxic effects .

- Fluorinated Analogs : 4-(Difluoromethyl)piperidine-4-carboxylic acid hydrochloride may exhibit enhanced metabolic stability due to fluorine’s electronegativity, making it valuable in drug development .

Physical and Chemical Properties

Note: Data for the target compound is inferred from analogs like 4-(3-methylphenyl)piperidine-4-carboxylic acid hydrochloride and ethyl 4-methylpiperidine-4-carboxylate hydrochloride .

Actividad Biológica

4-(4-Methylphenyl)piperidine-4-carboxylic acid hydrochloride, also known as MPPC, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

MPPC is characterized by a piperidine ring substituted with a 4-methylphenyl group and a carboxylic acid functional group. The hydrochloride salt form enhances its solubility in aqueous environments, facilitating biological assays.

Biological Activity Overview

MPPC has been studied for various biological activities, including:

- Anticancer Properties : Research indicates that MPPC may inhibit the growth of certain cancer cell lines.

- Neuroprotective Effects : Its structural similarity to neurotransmitters suggests potential roles in modulating neurochemical pathways.

- Enzyme Inhibition : MPPC has shown promise in inhibiting enzymes involved in neurotransmitter synthesis and degradation.

The mechanism of action of MPPC involves its interaction with specific molecular targets:

- Receptor Binding : MPPC binds to neurotransmitter receptors, potentially modulating their activity.

- Enzyme Interaction : It inhibits key enzymes associated with neurological disorders, which may lead to therapeutic effects in conditions such as Parkinson's disease.

Case Studies and Experimental Data

- Anticancer Activity :

- Neuroprotective Effects :

- Enzyme Inhibition :

Comparative Analysis with Similar Compounds

To understand the unique properties of MPPC, it is useful to compare it with related compounds:

| Compound Name | Structure Type | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Piperidine derivative | Anticancer, neuroprotective | ~15 |

| N-(4-methylphenyl)-N-(methylsulfonyl)alanylpiperidine-4-carboxylate | Piperidine analogue | UCH-L1 activator | 63 |

| 1-(2,2-Difluoroethyl)piperidine-4-carboxylic acid hydrochloride | Piperidine derivative | Enzyme inhibition | Not specified |

Q & A

How can researchers optimize the synthesis of 4-(4-Methylphenyl)piperidine-4-carboxylic acid hydrochloride to improve yield and purity?

Methodological Answer:

Optimization involves three key steps:

- Reaction Conditions : Use Mannich-type reactions or nucleophilic substitutions under inert atmospheres (e.g., nitrogen) to minimize side reactions. For example, similar piperidine derivatives are synthesized via multi-step processes involving phenethylamine hydrochlorides and ketone components .

- Catalyst Selection : Employ mild bases like triethylamine to facilitate sulfonylation or alkylation steps, as seen in the synthesis of 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride .

- Purification : Utilize column chromatography (silica gel, polar solvents) or recrystallization from ethanol/water mixtures to isolate high-purity products. Evidence from pharmaceutical impurity studies emphasizes the importance of chromatography for separating structurally similar byproducts .

What advanced analytical techniques are critical for confirming the structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR and 2D-COSY spectra confirm regiochemistry and substituent positions, particularly for distinguishing methylphenyl and piperidine ring conformers.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) resolves impurities, as demonstrated in meperidine hydrochloride analysis (≥98% purity standards) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₅H₂₂ClNO₂ for meperidine analogs) and detects trace degradation products .

How should researchers address discrepancies in biological activity data across different experimental models?

Methodological Answer:

- Model-Specific Validation : Test compound solubility and stability in assay buffers (e.g., DMSO stock solutions ≤0.1% v/v) to avoid solvent interference. For neuroprotection studies, validate NMDA receptor antagonism in both primary neuronal cultures and transfected HEK293 cells expressing NR2B subunits .

- Metabolite Profiling : Use LC-MS/MS to identify active metabolites, as seen in studies of Co 101244 hydrochloride, which retains activity after hepatic metabolism .

- Dose-Response Calibration : Perform parallel assays in rodent models and human cell lines to account for interspecies differences in receptor affinity .

What strategies are effective for synthesizing novel derivatives to explore structure-activity relationships (SAR)?

Methodological Answer:

- Functional Group Modifications : Replace the 4-methylphenyl group with halogenated (e.g., 4-chlorophenyl) or electron-donating (e.g., 4-methoxyphenyl) analogs via Suzuki-Miyaura coupling .

- Heterocyclic Additions : Introduce oxazolo-pyridine or pyrazole moieties using cyclization reactions, as demonstrated in the synthesis of 6-(4-chlorophenyl)-3-isopropyl-oxazolo-pyridine derivatives .

- Salt Form Variations : Compare hydrochloride salts with free bases or alternative counterions (e.g., trifluoroacetate) to assess bioavailability changes .

How can researchers mitigate challenges in reproducibility when scaling up synthetic protocols?

Methodological Answer:

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediate formation .

- Batch Consistency : Use standardized reagents (e.g., phenethylamine hydrochloride from certified suppliers) and control humidity/temperature during crystallization .

- Data-Driven Optimization : Apply design-of-experiments (DoE) frameworks to identify critical parameters (e.g., reaction time, stoichiometry) affecting yield, as seen in piperidinecarboxylic acid synthesis .

What methodologies are employed to evaluate NMDA receptor antagonism in neuroprotection studies?

Methodological Answer:

- In Vitro Assays : Measure calcium influx in HEK293 cells expressing recombinant NR2B-containing NMDA receptors using fluorescent dyes (e.g., Fluo-4) .

- Ex Vivo Models : Assess synaptic plasticity in rat hippocampal slices under oxygen-glucose deprivation (OGD) to mimic ischemic injury .

- In Vivo Validation : Administer the compound in rodent models of traumatic brain injury (TBI) and quantify neuroinflammatory markers (e.g., IL-6, TNF-α) via ELISA .

How can researchers resolve contradictions in solubility and stability data under varying pH conditions?

Methodological Answer:

- pH-Dependent Solubility Profiling : Use shake-flask methods with buffered solutions (pH 1–10) and quantify dissolved compound via UV spectrophotometry .

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and analyze degradation products using UPLC-QTOF, as recommended in pharmaceutical impurity guidelines .

- Computational Modeling : Predict pKa and logP values using software like MarvinSuite or ACD/Labs to guide formulation design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.